- A practical regiospecific synthesis of 9-nitrocamptothecin, Synthesis, 2006, (12), 1940-1942

Cas no 91421-42-0 (Rubitecan)

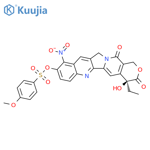

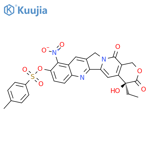

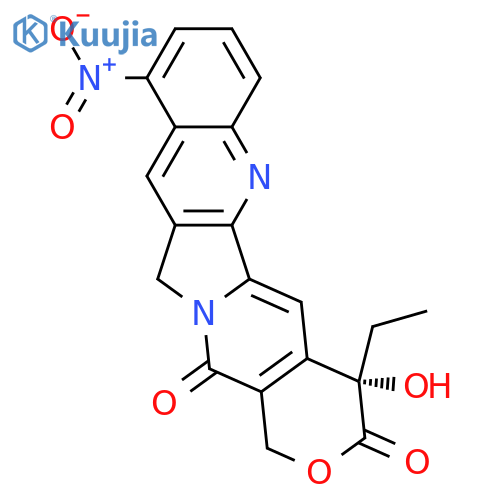

Rubitecan structure

Produktname:Rubitecan

Rubitecan Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 9-NITROCAMPTOTHECIN

- CAMPTOTHECIN, 9-NITRO-20(S)-(RG)

- Rubitecan

- 1H-PYRANO[3',4':6,7]INDOLIZINO[1,2-B]QUINOLINE-3,14(4H,12H)-DIONE,4-ETHYL-4-HYDROXY-10-NITRO-, (4S)-

- 9-NITRO-20(S)-CAMPTOTHECIN

- 9-Nitrocellulose camptothecine

- PYRIDOXINE 3,4-DIPALMITATE

- (4S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione

- Orathecin

- 9-Nitrocellulose camptothecine;Rubitecan

- 9-NC

- Camptogen

- RFS 2000

- Nitrocamptothecin

- H19C446XXB

- C20H15N3O6

- 9NC

- Rubitecan [USAN:INN]

- rubitecanum

- rubitecán

- rubitécan

- UQ0493300

- (4s)-4-ethyl-4-hydroxy-10-nitro-1h-pyrano(3',4':6,7)indolizino(1,2-b)QUINOLINE-3,14(4h,12h)-dione

- 10-Nitro-camptothecin

- 9-nitro-(20S)-camptothecin

- 9-nitro-20-(S)-camptothecin

- 9-Nitrocamptothecin;Rubitecan

- Camptogen; Orathecin

- https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:90225

- rubitecan; rubitecanum

- Rubitecan|9-Nitrocamptothecin

- ST-2617

- UNII:H19C446XXB

- UNII-H19C446XXB

- (4S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione (ACI)

- 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-10-nitro-, (S)- (ZCI)

- RFS2000

- Tox21_112597

- RUBITECAN [MART.]

- NCGC00167969-01

- AC-13389

- WLZ3809

- BDBM50248354

- (s)-4-ethyl-4-hydroxy-10-nitro-1h-pyrano[3',4':6,7]-indolizino[1,2-b]quinoline-3,14(4h,12h)-dione

- RFS 2000;9-Nitrocamptothecin

- Q-100889

- Q510113

- CHEBI:90225

- BCP06207

- DB06159

- CHEMBL77305

- DTXSID7046752

- 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-9-nitro-

- BRD-K79821389-001-01-9

- Rubitecan (USAN/INN)

- 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-10-nitro-, (4S)-

- RUBITECAN [WHO-DD]

- AS-14856

- CAS-91421-42-0

- SCHEMBL8640

- EX-A4326

- Camptothecin, 9-nitro-20(S)

- CS-0007769

- RUBITECAN [MI]

- AKOS015895332

- 9-nitro camptothecin

- D04031

- 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-9-nitro-

- AC-33157

- (S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione

- NCGC00167969-03

- Rubitecan [USAN]

- 9-NC, 9-Nitro-camptothecin, Partaject Orathecin, Partaject rubitecan, RFS 2000

- N0822

- s2288

- MFCD06656294

- ethyl-hydroxy-nitro-[?]dione

- VHXNKPBCCMUMSW-FQEVSTJZSA-N

- (S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3\\',4\\':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione

- 91421-42-0

- RFS-2000

- AKOS025149224

- (S)-4-ethyl-4-hydroxy-10-nitro-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione

- RUBITECAN [INN]

- BRD-K79821389-001-03-5

- NCGC00167969-02

- AC-25083

- DTXCID5026752

- (19S)-19-ethyl-19-hydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

- HY-13744

-

- MDL: MFCD06656294

- Inchi: 1S/C20H15N3O6/c1-2-20(26)13-7-16-17-10(8-22(16)18(24)12(13)9-29-19(20)25)6-11-14(21-17)4-3-5-15(11)23(27)28/h3-7,26H,2,8-9H2,1H3/t20-/m0/s1

- InChI-Schlüssel: VHXNKPBCCMUMSW-FQEVSTJZSA-N

- Lächelt: O=C1C2COC([C@](C=2C=C2C3N=C4C=CC=C(C4=CC=3CN12)[N+](=O)[O-])(O)CC)=O

Berechnete Eigenschaften

- Genaue Masse: 393.09600

- Monoisotopenmasse: 393.09608521 g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 7

- Schwere Atomanzahl: 29

- Anzahl drehbarer Bindungen: 1

- Komplexität: 861

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 1

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 0.8

- Molekulargewicht: 393.3

- Topologische Polaroberfläche: 126

Experimentelle Eigenschaften

- Farbe/Form: Powder

- Dichte: 1.63

- Schmelzpunkt: 268°C(lit.)

- Siedepunkt: 816.3ºC at 760 mmHg

- Flammpunkt: 106℃

- Brechungsindex: 1.761

- PSA: 127.24000

- LogP: 2.51100

- Spezifische Rotation: +36.0° - +42.0° (c=0.4, CHCl3:MeOH=8:2)

- Merck: 8288

Rubitecan Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H315; H319; H335

- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Sicherheitshinweise: 24/25

- RTECS:UQ0493300

- Lagerzustand:Store at room temperature

Rubitecan Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | R701500-10mg |

Rubitecan |

91421-42-0 | 10mg |

$ 58.00 | 2023-09-06 | ||

| TRC | R701500-50mg |

Rubitecan |

91421-42-0 | 50mg |

$150.00 | 2023-05-17 | ||

| ChemScence | CS-0007769-10mg |

Rubitecan |

91421-42-0 | 98.07% | 10mg |

$50.0 | 2022-04-26 | |

| MedChemExpress | HY-13744-50mg |

Rubitecan |

91421-42-0 | 98.07% | 50mg |

¥1200 | 2022-02-25 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5853-10 mg |

Rubitecan |

91421-42-0 | 98.00% | 10mg |

¥465.00 | 2022-02-28 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5853-5 mg |

Rubitecan |

91421-42-0 | 98.00% | 5mg |

¥326.00 | 2022-02-28 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5853-1 mL * 10 mM (in DMSO) |

Rubitecan |

91421-42-0 | 98.00% | 1 mL * 10 mM (in DMSO) |

¥416.00 | 2022-02-28 | |

| MedChemExpress | HY-13744-10mg |

Rubitecan |

91421-42-0 | 99.23% | 10mg |

¥1200 | 2024-04-16 | |

| MedChemExpress | HY-13744-10mM*1mLinDMSO |

Rubitecan |

91421-42-0 | 98.07% | 10mM*1mLinDMSO |

¥550 | 2022-02-25 | |

| Ambeed | A759395-100mg |

(S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione |

91421-42-0 | 98% | 100mg |

$293.0 | 2025-02-26 |

Rubitecan Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C

Referenz

- A practical regiospecific synthesis of 9-nitrocamptothecin, Synthesis, 2006, (12), 1940-1942

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt; 12 h, rt

1.2 Reagents: Water

2.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C

1.2 Reagents: Water

2.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C

Referenz

- A practical regiospecific synthesis of 9-nitrocamptothecin, Synthesis, 2006, (12), 1940-1942

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C

Referenz

- A practical regiospecific synthesis of 9-nitrocamptothecin, Synthesis, 2006, (12), 1940-1942

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt; 12 h, rt

1.2 Reagents: Water

2.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C

1.2 Reagents: Water

2.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C

Referenz

- A practical regiospecific synthesis of 9-nitrocamptothecin, Synthesis, 2006, (12), 1940-1942

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C

Referenz

- A practical regiospecific synthesis of 9-nitrocamptothecin, Synthesis, 2006, (12), 1940-1942

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C

Referenz

- A practical regiospecific synthesis of 9-nitrocamptothecin, Synthesis, 2006, (12), 1940-1942

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C

Referenz

- A practical regiospecific synthesis of 9-nitrocamptothecin, Synthesis, 2006, (12), 1940-1942

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Hydrogen ion

Referenz

- pH-gradient incorporation of 9-nitrocamptothecin in PEGylated liposomes: formulation properties and efficacy in vitro and in vivo, Pharmaceutical Nanotechnology, 2013, 1(2), 115-125

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt; 12 h, rt

1.2 Reagents: Water

2.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C

1.2 Reagents: Water

2.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C

Referenz

- A practical regiospecific synthesis of 9-nitrocamptothecin, Synthesis, 2006, (12), 1940-1942

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C

Referenz

- A practical regiospecific synthesis of 9-nitrocamptothecin, Synthesis, 2006, (12), 1940-1942

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt; 12 h, rt

1.2 Reagents: Water

2.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C

1.2 Reagents: Water

2.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C

Referenz

- A practical regiospecific synthesis of 9-nitrocamptothecin, Synthesis, 2006, (12), 1940-1942

Rubitecan Raw materials

- Benzenesulfonic acid, 4-methoxy-, (4S)-4-ethyl-3,4,12,14-tetrahydro-4-hydroxy-10-nitro-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester

- 164159-99-3

- 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-10-nitro-9-[(phenylsulfonyl)oxy]-, (4S)-

- 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-9-[(methylsulfonyl)oxy]-10-nitro-, (4S)-

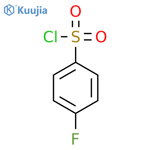

- 4-fluorobenzene-1-sulfonyl chloride

- 1-Naphthalenesulfonic acid, (4S)-4-ethyl-3,4,12,14-tetrahydro-4-hydroxy-10-nitro-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester

- Benzenesulfonic acid, 4-fluoro-, (4S)-4-ethyl-3,4,12,14-tetrahydro-4-hydroxy-10-nitro-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester

- Naphthalene-1-sulfonyl chloride

- 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione,4-ethyl-4,9-dihydroxy-10-nitro-, (4S)-

Rubitecan Preparation Products

Rubitecan Verwandte Literatur

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

91421-42-0 (Rubitecan) Verwandte Produkte

- 91421-42-0(Rubitecan)

- 104195-61-1(10-Nitrocamptothecin)

- 86639-52-3(7-Ethyl-10-hydroxycamptothecin)

- 64439-81-2((Inverted exclamation markA)-10-Hydroxycamptothecin)

- 110351-92-3((R)-(-)-Camptothecin)

- 91421-43-1(9-amino-CPT)

- 86639-63-6(10-Aminocamptothecin)

- 78287-27-1(7-Ethylcamptothecin)

- 86639-62-5((S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione)

- 104267-73-4(1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione,4-ethyl-4,9-dihydroxy-10-nitro-, (4S)-)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:91421-42-0)Rubitecan

Reinheit:99%/99%/99%

Menge:50mg/100mg/250mg

Preis ($):150.0/264.0/577.0